molecular formula C14H14FN5O3 B254189 3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-[1-(4-fluorophenyl)ethylidene]propanohydrazide

3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-[1-(4-fluorophenyl)ethylidene]propanohydrazide

Cat. No. B254189
M. Wt: 319.29 g/mol
InChI Key: ZDDAZAVWAYSQKH-CAOOACKPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-[1-(4-fluorophenyl)ethylidene]propanohydrazide, also known as FETP, is a newly synthesized compound that has shown promising results in scientific research applications.

Mechanism of Action

The mechanism of action of 3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-[1-(4-fluorophenyl)ethylidene]propanohydrazide is not fully understood, but it is thought to involve the inhibition of multiple signaling pathways in cancer cells. 3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-[1-(4-fluorophenyl)ethylidene]propanohydrazide has been shown to inhibit the activity of several enzymes that are involved in cancer cell growth and survival, including Akt, mTOR, and ERK. 3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-[1-(4-fluorophenyl)ethylidene]propanohydrazide also induces the expression of genes that are involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-[1-(4-fluorophenyl)ethylidene]propanohydrazide has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as an anticancer agent. 3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-[1-(4-fluorophenyl)ethylidene]propanohydrazide has been shown to induce oxidative stress in cancer cells, which can lead to cell death. 3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-[1-(4-fluorophenyl)ethylidene]propanohydrazide has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.

Advantages and Limitations for Lab Experiments

One advantage of 3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-[1-(4-fluorophenyl)ethylidene]propanohydrazide is its low toxicity, which allows for higher doses to be used in experiments without causing harm to cells or animals. 3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-[1-(4-fluorophenyl)ethylidene]propanohydrazide is also relatively easy to synthesize, making it a cost-effective compound for research purposes. One limitation of 3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-[1-(4-fluorophenyl)ethylidene]propanohydrazide is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-[1-(4-fluorophenyl)ethylidene]propanohydrazide. One area of interest is the development of 3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-[1-(4-fluorophenyl)ethylidene]propanohydrazide derivatives that have improved solubility and bioavailability. Another area of interest is the investigation of the synergistic effects of 3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-[1-(4-fluorophenyl)ethylidene]propanohydrazide with other anticancer agents. Finally, the development of 3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-[1-(4-fluorophenyl)ethylidene]propanohydrazide as a targeted therapy for specific types of cancer is an area of active research.

Synthesis Methods

3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-[1-(4-fluorophenyl)ethylidene]propanohydrazide is synthesized through a multistep process that involves the reaction of 4-fluorobenzaldehyde with propanohydrazide to form a Schiff base, which is then reacted with 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine to form 3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-[1-(4-fluorophenyl)ethylidene]propanohydrazide. The synthesis process has been optimized to produce high yields of 3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-[1-(4-fluorophenyl)ethylidene]propanohydrazide with high purity.

Scientific Research Applications

3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-[1-(4-fluorophenyl)ethylidene]propanohydrazide has been studied for its potential as an anticancer agent. In vitro studies have shown that 3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-[1-(4-fluorophenyl)ethylidene]propanohydrazide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-[1-(4-fluorophenyl)ethylidene]propanohydrazide has also been shown to inhibit angiogenesis, which is the process by which tumors develop a blood supply. In vivo studies have shown that 3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-[1-(4-fluorophenyl)ethylidene]propanohydrazide reduces tumor growth in animal models.

properties

Product Name

3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-[1-(4-fluorophenyl)ethylidene]propanohydrazide

Molecular Formula

C14H14FN5O3

Molecular Weight

319.29 g/mol

IUPAC Name

3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(E)-1-(4-fluorophenyl)ethylideneamino]propanamide

InChI

InChI=1S/C14H14FN5O3/c1-8(9-2-4-10(15)5-3-9)17-19-12(21)7-6-11-13(22)16-14(23)20-18-11/h2-5H,6-7H2,1H3,(H,19,21)(H2,16,20,22,23)/b17-8+

InChI Key

ZDDAZAVWAYSQKH-CAOOACKPSA-N

Isomeric SMILES

C/C(=N\NC(=O)CCC1=NNC(=O)NC1=O)/C2=CC=C(C=C2)F

SMILES

CC(=NNC(=O)CCC1=NNC(=O)NC1=O)C2=CC=C(C=C2)F

Canonical SMILES

CC(=NNC(=O)CCC1=NNC(=O)NC1=O)C2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.